molecular formula C13H15NO2 B1610133 4-Pentynylcarbamic acid benzyl ester CAS No. 236394-24-4

4-Pentynylcarbamic acid benzyl ester

Cat. No. B1610133
CAS RN: 236394-24-4
M. Wt: 217.26 g/mol
InChI Key: DHYAMNUUKAEXKE-UHFFFAOYSA-N
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Description

4-Pentynylcarbamic acid benzyl ester (4-PBAE) is an organic compound with a wide range of applications in scientific research. It is a member of the carbamate family and is used as a reagent in chemical synthesis, as a bioactive compound, and as a tool for studying biochemical and physiological effects.

Scientific Research Applications

Organic Synthesis and Catalysis

Research has focused on the development of novel methods for the esterification of carboxylic acids, where compounds similar to "4-Pentynylcarbamic acid benzyl ester" could serve as intermediates or targets. For instance, Shiina et al. (2007) introduced an asymmetric esterification technique using benzoic anhydrides and tetramisole derivatives, producing optically active carboxylic esters (Shiina & Nakata, 2007). Similarly, a study by Benati et al. (2006) described the generation and cyclization of unsaturated carbamoyl radicals derived from S-4-pentynyl carbamothioates under tin-free conditions, which could be relevant for the synthesis of pyrrolidinones and azetidinones, showcasing the utility of related compounds in synthesizing cyclic structures (Benati et al., 2006).

Polymer Science

In the realm of polymer science, compounds akin to "this compound" find application as monomers or cross-linkers. Gao et al. (2012) detailed the synthesis of rare earth metal complexes using aryl carboxylic acid-functionalized polystyrene, demonstrating the role of such esters in generating materials with unique fluorescence properties (Gao, Fang, & Men, 2012).

Materials Chemistry

In materials chemistry, esters and carbamates are used to modify physical properties of materials or as precursors in the synthesis of complex molecules. A study on the additive-free hydrogenation of esters to alcohols by Yuwen et al. (2017) highlights the potential of using ester compounds in catalysis to achieve specific chemical transformations, potentially relevant for the conversion of "this compound" into useful products (Yuwen, Chakraborty, Brennessel, & Jones, 2017).

properties

IUPAC Name

benzyl N-pent-4-ynylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-2-3-7-10-14-13(15)16-11-12-8-5-4-6-9-12/h1,4-6,8-9H,3,7,10-11H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHYAMNUUKAEXKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCNC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20450109
Record name N-Z-4-pentyne-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20450109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

236394-24-4
Record name N-Z-4-pentyne-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20450109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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